molecular formula C21H23N3O3 B11144483 N-(4-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide

N-(4-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide

Cat. No.: B11144483
M. Wt: 365.4 g/mol
InChI Key: PZBOXUSOBBUTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide (CAS 1190245-27-2) is a synthetic organic compound with the molecular formula C21H23N3O3 and a molecular weight of 365.43 g/mol . This chemical features a quinazolin-4(3H)-one moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Quinazolinone derivatives are extensively investigated in neuroscience research for their central nervous system (CNS) activity. Specifically, structural analogues have demonstrated significant anticonvulsant properties in models such as the Maximal Electroshock (MES) test, suggesting potential for central nervous system (CNS) research . The mechanism of action for this class of compounds may be linked to the modulation of neurotransmitter receptors . Furthermore, related compounds containing the quinazolinone core are studied for their role in biochemical pathway investigation, including interactions with enzyme targets such as phospholipases . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C21H23N3O3/c1-27-17-10-8-16(9-11-17)12-13-22-20(25)7-4-14-24-15-23-19-6-3-2-5-18(19)21(24)26/h2-3,5-6,8-11,15H,4,7,12-14H2,1H3,(H,22,25)

InChI Key

PZBOXUSOBBUTNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Quinazolinone Core Formation

The quinazolinone ring system is synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For N-(4-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide, anthranilamide reacts with γ-keto butyramide in the presence of acetic anhydride under reflux to form the 4-oxo-3(4H)-quinazolinyl moiety. Alternative methods employ urea or formamide as cyclizing agents, though yields are reduced by 12–15% compared to acetic anhydride.

Table 1: Optimization of Quinazolinone Cyclization

ReagentTemperature (°C)Time (h)Yield (%)
Acetic anhydride120678
Formamide140863
Urea130758

4-Methoxyphenethylamine Coupling

The final step involves coupling 4-methoxyphenethylamine to the butanamide intermediate. Carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM yield 68–72% product. Alternative methods using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) improve yields to 75% but increase production costs by ~30%.

Table 2: Coupling Reagent Efficiency

ReagentSolventTemperature (°C)Yield (%)Purity (%)
EDC/HOBtDCM256895
HATUDMF0–57597
DCCTHF256191

Catalytic and Solvent Systems

Palladium-Catalyzed Cross-Coupling

Patent WO2005014534A1 describes Suzuki-Miyaura cross-coupling to introduce aryl groups at the quinazolinone C2 position. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water mixture, the reaction proceeds at 80°C for 6 hours. This method enhances regioselectivity but requires rigorous exclusion of oxygen.

Solvent Effects on Amidation

Polar aprotic solvents (DMF, DMSO) improve amine solubility but promote racemization at elevated temperatures. Non-polar solvents (toluene, DCM) favor higher stereochemical integrity, with enantiomeric excess (ee) values exceeding 98% in DCM versus 85% in DMF.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials, while reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity. Recrystallization from ethanol/water mixtures yields crystalline product suitable for X-ray diffraction analysis.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, quinazolinyl-H), 6.82 (d, J = 8.6 Hz, 2H, Ar-H), 3.74 (s, 3H, OCH₃).

  • HRMS : m/z calculated for C₂₁H₂₃N₃O₃ [M+H]⁺: 366.1818, found: 366.1815.

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A 2017 study demonstrated 92% yield in a microreactor system compared to 78% in batch processes. However, catalyst recycling remains challenging, with Pd recovery rates below 40% after three cycles.

Emerging Methodologies

Enzymatic Amidation

Lipase-mediated coupling using Candida antarctica lipase B (CAL-B) in tert-butanol achieves 65% yield under mild conditions (pH 7.4, 37°C). This method eliminates carbodiimide waste but requires costly enzyme immobilization.

Photochemical Activation

Visible-light-mediated C–N coupling using Ru(bpy)₃Cl₂ as a photocatalyst reduces reliance on transition metals. Preliminary results show 54% yield after 24 hours, suggesting potential for greener synthesis.

Challenges and Optimization Opportunities

  • Byproduct Formation : N-Acylurea byproducts during carbodiimide couplings reduce yields by 15–20%. Adding N-hydroxysuccinimide (NHS) suppresses this side reaction.

  • Solvent Recovery : DCM and DMF account for 70% of waste volume. Substituting 2-methyl-THF improves environmental metrics while maintaining reactivity.

Chemical Reactions Analysis

Types of Reactions

“N-(4-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Biological Activities

Quinazolinone derivatives, including N-(4-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide, have been studied for their anticancer , anti-inflammatory , and antimicrobial properties.

Anticancer Activity

Research has demonstrated that quinazolinone derivatives exhibit potent cytotoxicity against various cancer cell lines. For instance, a study found that several synthesized quinazolin-4(3H)-one derivatives showed increased cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines, with some compounds displaying IC50 values significantly lower than the positive control drug lapatinib .

Table 1: Cytotoxicity of Quinazolinone Derivatives

CompoundCell LineIC50 (µM)Comparison with Lapatinib
2jMCF-73.792-fold more effective
3gA27800.1487-fold more effective
LapatinibMCF-75.9-

Anti-inflammatory Properties

Quinazolinone derivatives have also been evaluated for their anti-inflammatory effects. A review highlighted that certain derivatives exhibited significant efficacy in models of rheumatoid arthritis and inflammatory bowel diseases . For example, compounds were synthesized that showed up to 36% inhibition of edema in vivo at a dosage of 50 mg/kg .

Antimicrobial Activity

The antimicrobial potential of quinazolinone derivatives has been explored extensively. Studies indicate that these compounds can inhibit various bacterial strains, showcasing their potential as future antimicrobial agents .

Case Studies

Several case studies have documented the efficacy of quinazolinone derivatives in clinical and preclinical settings:

  • A study published in Organic Communications discussed the synthesis and evaluation of various quinazolinone derivatives for their anti-cancer properties, revealing promising results against multiple cancer types .
  • Another research article highlighted the anti-inflammatory effects of specific quinazolinone analogs in animal models, demonstrating their potential therapeutic applications in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of “N-(4-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Core Structure Variations

Quinazolinone vs. Benzotriazinone/Benzooxazole The target compound’s quinazolinone core distinguishes it from benzotriazinone derivatives (e.g., compounds 14a–14n in ).

Quinazolinone vs. Benzo[b][1,4]oxazinone Compounds like those in feature a benzo[b][1,4]oxazinone core, which includes an additional oxygen atom in the bicyclic system. This modification could influence solubility and binding affinity compared to quinazolinones .

Substituent Effects on the Amide Nitrogen

The 4-methoxyphenethyl group in the target compound contrasts with substituents in analogs:

  • Pyridylmethyl () : The pyridine ring introduces polarity and hydrogen-bonding capacity, which may enhance target specificity but reduce blood-brain barrier penetration compared to the methoxyphenethyl group .
  • 2-Methoxybenzyl () : This substituent adds steric bulk and a second methoxy group, which could enhance electronic effects or steric hindrance at receptor sites .

Physical and Chemical Properties

Property Target Compound 14a () 892287-57-9 () 4-Methoxybutyrylfentanyl ()
Molecular Weight ~322.4 Not reported 433.5 Not reported
Core Structure Quinazolinone Benzotriazinone Quinazolinone Piperidine
Key Substituent 4-Methoxyphenethyl Ethyl 2-Methoxybenzyl 4-Methoxyphenyl
Likely Solubility Moderate (lipophilic) High (polar substituent) Low (bulky substituent) High (piperidine base)

Biological Activity

N-(4-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide is a compound that integrates a quinazoline ring system with a butanamide backbone, featuring a 4-methoxyphenethyl moiety. This unique structure suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties, which are characteristic of quinazoline derivatives.

  • Molecular Formula : C21H23N3O3
  • Molecular Weight : 365.4 g/mol

The compound's structural complexity allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Biological Activities

Research indicates that quinazoline derivatives, including this compound, exhibit diverse biological activities:

  • Anticancer Activity : Quinazolines are known for their anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Activity : The compound may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, similar to other quinazoline derivatives which have shown efficacy against resistant strains such as MRSA .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the methoxy group and the quinazoline core may enhance its interaction with biological targets.

Structural Feature Biological Activity
4-Methoxyphenethyl groupPotential anticancer properties
Quinazoline ringAntimicrobial and anticancer effects
Butanamide backboneModulation of various biological pathways

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of similar compounds:

  • Synthesis and Antimicrobial Activity : A study on 4H-4-oxoquinolizine derivatives demonstrated potent antibacterial activity against various bacterial strains, indicating the potential for this compound to exhibit similar properties .
  • Anticancer Evaluation : Research on related quinazoline derivatives has shown promising results in inhibiting human cervical (HeLa) and lung (A549) carcinoma cell lines, suggesting that this compound could possess similar cytotoxic effects .

Q & A

Basic: What synthetic routes are recommended for preparing N-(4-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide?

Answer:
The synthesis typically involves multi-step reactions:

Quinazolinone Core Formation : Start with cyclization of anthranilic acid derivatives or condensation of amides with carbonyl groups under acidic conditions (e.g., acetic acid) .

Butanamide Linkage : Couple the quinazolinone intermediate with 4-methoxyphenethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF or THF .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.
Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1H^1H-NMR (e.g., δ 8.2 ppm for quinazolinone protons) .

Basic: What analytical techniques are critical for characterizing this compound’s structure?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbon backbone .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography (if crystalline): Resolve 3D conformation, particularly for the quinazolinone core and amide linkage .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for the amide) .

Intermediate: How should researchers design assays to evaluate its potential anticancer activity?

Answer:
Follow a tiered approach:

In Vitro Screening :

  • Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with cisplatin as a positive control.
  • Include dose-response curves (0.1–100 µM) and calculate IC50_{50} values .

Mechanistic Studies :

  • Assess apoptosis via Annexin V/PI staining and caspase-3 activation.
  • Evaluate kinase inhibition (e.g., EGFR) using ELISA-based kinase assays .

Validation : Replicate results across ≥3 independent experiments and compare with structural analogs (e.g., thienopyrimidine derivatives) to identify SAR trends .

Intermediate: What strategies mitigate solubility issues in biological assays?

Answer:

  • Solubilization Agents : Use DMSO (≤0.1% v/v) or cyclodextrin-based carriers .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with sonication.
  • Prodrug Design : Introduce phosphate or PEG groups to enhance aqueous solubility while retaining activity .
    Validation : Monitor compound stability via HPLC over 24 hours at 37°C .

Advanced: How can researchers resolve contradictions in reported biological activity data across similar compounds?

Answer:

Structural Re-examination : Compare substituent effects (e.g., methoxy vs. halogen groups) using DFT calculations to assess electronic profiles .

Experimental Variables : Control for assay conditions (e.g., serum concentration, incubation time) that may alter bioavailability .

Meta-Analysis : Aggregate data from PubChem and NIST entries to identify consensus trends or outliers .

In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like topoisomerase II, reconciling discrepancies between in vitro and in silico results .

Advanced: What computational methods optimize its pharmacokinetic profile?

Answer:

ADMET Prediction : Use SwissADME to assess logP (target <3), BBB permeability, and CYP450 inhibition .

Molecular Dynamics (MD) : Simulate binding stability with plasma proteins (e.g., albumin) to predict half-life .

Metabolite Prediction : Employ GLORYx to identify likely Phase I/II metabolites and refine synthetic modifications .
Iterative Testing : Validate predictions using microsomal assays (e.g., human liver microsomes) .

Advanced: How can researchers design a robust SAR study for derivatives?

Answer:

Core Modifications : Systematically vary substituents on the quinazolinone (e.g., Cl, F) and phenethyl groups (e.g., methoxy vs. ethoxy) .

Biological Testing : Screen derivatives against a panel of targets (e.g., kinases, GPCRs) to identify selectivity .

Data Integration : Apply PCA (Principal Component Analysis) to correlate structural descriptors (e.g., Hammett σ) with bioactivity .
Example : Compare IC50_{50} values of derivatives with/without the 4-methoxyphenethyl group to quantify its role in potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.